N-((1-Ethyl-1H-pyrazol-4-yl)methyl)-3,4-difluoroaniline
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Overview
Description
N-((1-Ethyl-1H-pyrazol-4-yl)methyl)-3,4-difluoroaniline is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of an ethyl group attached to the pyrazole ring and two fluorine atoms on the aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-Ethyl-1H-pyrazol-4-yl)methyl)-3,4-difluoroaniline typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through various methods, including the cyclocondensation of hydrazines with 1,3-diketones or the [3+2] cycloaddition of alkynes with diazo compounds.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.
Attachment of the Aniline Ring: The final step involves the coupling of the pyrazole derivative with 3,4-difluoroaniline using palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of environmentally friendly solvents and catalysts .
Chemical Reactions Analysis
Types of Reactions
N-((1-Ethyl-1H-pyrazol-4-yl)methyl)-3,4-difluoroaniline can undergo various chemical reactions, including:
Substitution: The fluorine atoms on the aniline ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted aniline derivatives with various functional groups.
Scientific Research Applications
N-((1-Ethyl-1H-pyrazol-4-yl)methyl)-3,4-difluoroaniline has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-((1-Ethyl-1H-pyrazol-4-yl)methyl)-3,4-difluoroaniline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may affect signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
1-Methylpyrazole-4-boronic acid pinacol ester: Similar in structure but with different functional groups.
5-Amino-pyrazoles: Known for their biological activities and used in medicinal chemistry.
Uniqueness
N-((1-Ethyl-1H-pyrazol-4-yl)methyl)-3,4-difluoroaniline is unique due to the presence of both the ethyl group on the pyrazole ring and the difluoroaniline moiety, which confer distinct chemical and biological properties compared to other pyrazole derivatives .
Properties
IUPAC Name |
N-[(1-ethylpyrazol-4-yl)methyl]-3,4-difluoroaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2N3/c1-2-17-8-9(7-16-17)6-15-10-3-4-11(13)12(14)5-10/h3-5,7-8,15H,2,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPDCKGCOABKBLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)CNC2=CC(=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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